molecular formula C14H19N3O3S B2804785 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1448031-05-7

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone

货号: B2804785
CAS 编号: 1448031-05-7
分子量: 309.38
InChI 键: RWAWJUIMEVKTNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is a synthetic azetidine-based compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a distinctive structural motif combining a cyclohexylsulfonyl group attached to the azetidine ring at position 3, with a pyrazine carboxamide moiety at the azetidine nitrogen. The azetidin-2-one core structure is recognized as a privileged scaffold in pharmaceutical development, with documented applications in the synthesis of compounds exhibiting diverse biological activities . Researchers are exploring this chemical class for its potential in developing novel therapeutic agents, particularly given that azetidin-2-one derivatives demonstrate a broad spectrum of pharmacological properties including antibacterial, antitubercular, and antifungal activities, along with anti-inflammatory, antioxidant, anticonvulsant, and antidepressant effects . The mechanism of action for related compounds often involves targeted inhibition of key biological pathways; for instance, some heterocyclic compounds like oxazolidinones function by inhibiting the initial peptide bond formation during bacterial protein synthesis . The presence of the pyrazine ring system in this compound provides additional vector for structural modification and optimization in drug design campaigns, particularly in the development of targeted protein degraders and enzyme inhibitors, as evidenced by recent patent literature describing heterocyclic compounds for degrading specific cellular targets . This reagent is provided exclusively for research purposes in chemical biology, pharmaceutical development, and as a synthetic intermediate for further chemical exploration. (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions in laboratory settings.

属性

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c18-14(13-8-15-6-7-16-13)17-9-12(10-17)21(19,20)11-4-2-1-3-5-11/h6-8,11-12H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAWJUIMEVKTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Table 1: Comparative Analysis of Structural Analogues

Compound Name Structural Features Biological Target/Activity Key Findings
4-Methoxyphenyl (pyrazin-2-yl) methanone Pyrazine + methoxyphenyl Antibacterial Synthesized via condensation; GC-MS confirmed structure; moderate antibacterial activity.
(S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone Pyrazine + pyrrolidine + dimethoxybenzyl Dual orexin receptor antagonist 79% yield; LC-MS confirmed purity; potent orexin receptor antagonism (IC₅₀ not specified).
Piperazin-1-yl(pyrazin-2-yl)methanone Pyrazine + piperazine Pantothenate synthetase inhibitor In-silico evaluation suggested binding to pantothenate synthetase; no in vitro data.
TLR7-9 antagonist derivatives (e.g., 5-[6-[[3-(4,5,6,7-THP...) Azetidine + pyrazine + morpholine TLR7-9 antagonism (autoimmune diseases) Patent claims efficacy in systemic lupus erythematosus; preclinical data not disclosed.

Structural and Functional Insights

Azetidine vs. Larger Heterocycles: The azetidine ring in the target compound imposes greater conformational rigidity compared to pyrrolidine (5-membered) or piperazine (6-membered) analogs. This may enhance selectivity for sterically constrained binding pockets .

Sulfonyl Group Impact: The cyclohexylsulfonyl moiety in the target compound likely increases metabolic stability compared to non-sulfonylated analogs (e.g., 4-methoxyphenyl derivatives) by resisting oxidative degradation .

Biological Target Specificity :

  • Pyrazine-linked azetidine derivatives (e.g., TLR7-9 antagonists) exhibit target specificity distinct from pyrrolidine-based orexin receptor antagonists, highlighting the role of heterocycle substitution in modulating activity .
  • Antibacterial activity in 4-methoxyphenyl analogs contrasts with CNS-targeting orexin antagonists , underscoring the scaffold’s versatility.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The cyclohexylsulfonyl group may reduce aqueous solubility compared to methoxyphenyl or morpholine-containing derivatives .
  • Metabolic Stability: Sulfonylated azetidines are expected to exhibit longer half-lives than non-sulfonylated variants due to resistance to cytochrome P450 oxidation .

常见问题

Basic Question: What are the key strategies for optimizing the synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyrazin-2-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise Synthesis : The compound likely requires multi-step synthesis, such as sulfonylation of an azetidine precursor followed by coupling with a pyrazine moiety. Similar protocols involve controlled acylation and sulfonation steps under inert atmospheres .
  • Critical Parameters :
    • Temperature : Maintain sub-ambient temperatures (0–5°C) during sulfonation to prevent side reactions (e.g., over-sulfonation) .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while dichloromethane may be used for acid-sensitive intermediates .
    • Catalysts : Use coupling agents like HATU or EDCI for amide bond formation, ensuring stoichiometric ratios to minimize byproducts .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, gradient elution) .

Advanced Question: How can researchers resolve contradictory spectroscopic data during structural characterization of this compound?

Methodological Answer:

  • Multi-Technique Cross-Validation :
    • NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlaps in azetidine and pyrazine signals. For example, cyclohexyl protons may appear as multiplet clusters (δ 1.2–2.1 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+ ~ 349.12). Discrepancies in isotopic patterns may indicate impurities or incomplete sulfonation .
    • X-ray Crystallography : If crystalline, compare experimental vs. computed (DFT) bond angles to validate the sulfonyl-azetidine geometry .
  • Contradiction Management : Replicate synthesis under standardized conditions and compare spectral databases (e.g., PubChem, Reaxys) for analogous compounds .

Advanced Question: What methodologies are recommended for evaluating the biological activity of this compound, particularly its kinase inhibition potential?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Profiling : Use fluorescence-based ADP-Glo™ assays against kinase panels (e.g., PI3K, JAK families) at varying concentrations (1 nM–10 µM). Include staurosporine as a positive control .
    • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293), accounting for efflux pump activity using verapamil .
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to predict binding affinities to kinase ATP pockets. The sulfonyl group may form hydrogen bonds with catalytic lysine residues .
    • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Core Modifications :
    • Azetidine Ring : Introduce substituents (e.g., methyl, fluoro) at the 3-position to assess steric/electronic effects on sulfonamide stability .
    • Pyrazine Moiety : Replace pyrazine with pyridine or pyrimidine to evaluate π-stacking interactions in kinase binding .
  • Biological Testing :
    • IC50 Determination : Test analogs in dose-response assays (n=3 replicates) and calculate Hill coefficients to compare efficacy/potency .
    • Selectivity Profiling : Screen against off-target receptors (e.g., GPCRs) to identify specificity .

Advanced Question: What analytical approaches are suitable for studying metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism :
    • Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via UPLC-QTOF at 0, 15, 30, 60 min .
    • Metabolite ID : Fragment ions in MS/MS spectra (e.g., m/z 331.08 for desulfonated product) indicate sulfonamide cleavage as a major pathway .
  • Forced Degradation :
    • Hydrolytic Stress : Expose to 0.1 M HCl/NaOH (40°C, 24 hr) and profile degradation products. The sulfonyl group is prone to hydrolysis under basic conditions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。